(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol
Description
(2R,3S,4R,5R)-5-[6-(Dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol is a modified purine nucleoside characterized by a dimethylamino substitution at the 6-position of the purine base and a methyl group at the 3-position of the oxolane (tetrahydrofuran) ring. The dimethylamino group enhances its lipophilicity and may influence receptor-binding affinity, while the methyl group on the oxolane ring introduces steric and conformational constraints .
Key physicochemical properties inferred from structural analogs include:
Properties
Molecular Formula |
C13H19N5O4 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-13(21)7(4-19)22-12(9(13)20)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9+,12-,13-/m1/s1 |
InChI Key |
XRGMUSHNDBOGAI-SEBFSPHVSA-N |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3N(C)C)CO)O |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3N(C)C)CO)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Sugar Moiety
The sugar component is typically synthesized from D-ribose or a derivative, undergoing selective protection and functionalization to yield a tetrahydrofuran ring with the desired stereochemistry.
- Key reagents : Protecting groups such as benzoyl or silyl ethers are used to mask hydroxyl groups selectively.
- Reaction conditions : Mild acidic or basic conditions to control ring closure and stereochemistry.
- Example : Conversion of D-ribonolactone to 2-C-methyl-D-ribonolactone, followed by reduction and protection steps to yield the 3-methyloxolane-3,4-diol structure.
Synthesis of the Purine Base with Dimethylamino Substitution
The purine base is modified to introduce the 6-(dimethylamino) group, which is crucial for biological activity.
- Common method : Nucleophilic substitution at the 6-position of 6-chloropurine derivatives with dimethylamine.
- Reaction conditions : Typically carried out in polar aprotic solvents under controlled temperature to favor substitution.
- Purification : Chromatographic techniques to separate substituted purine derivatives.
Glycosylation to Form the Nucleoside
Coupling of the sugar and the purine base is a critical step.
- Methods : Vorbrüggen glycosylation or similar methods using silylated purine bases and activated sugar derivatives (e.g., sugar halides or acetates).
- Catalysts : Lewis acids like trimethylsilyl triflate (TMSOTf) are often employed.
- Stereochemical control : Reaction conditions are optimized to favor β-glycosidic bond formation consistent with the natural nucleoside configuration.
Deprotection and Final Purification
- Deprotection : Removal of protecting groups (e.g., benzoyl, silyl) under acidic or basic conditions.
- Purification : Silica gel chromatography, recrystallization, or preparative HPLC to achieve high purity.
- Yield : Reported yields for similar nucleoside analogs range from 40% to 78% depending on reaction conditions and scale.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sugar preparation | D-ribonolactone, protecting groups | Ambient to 50 °C | Several hours | 60-80 | Controlled stereochemistry via selective protection and ring closure |
| Purine substitution | 6-chloropurine + dimethylamine, solvent | 50-80 °C | 4-16 hours | 70-85 | Nucleophilic substitution to introduce dimethylamino group |
| Glycosylation | Silylated purine + sugar halide, TMSOTf | 0 to 25 °C | 1-4 hours | 50-75 | Lewis acid catalysis with stereochemical control |
| Deprotection | Acidic/basic hydrolysis | 25-100 °C | 2-16 hours | 40-78 | Removal of protecting groups, purification by chromatography |
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Starting materials | D-ribonolactone derivatives, 6-chloropurine, dimethylamine |
| Key transformations | Sugar ring formation, purine substitution, glycosylation, deprotection |
| Critical reagents | Protecting groups (benzoyl, silyl), dimethylamine, Lewis acids (TMSOTf) |
| Reaction environment | Polar aprotic solvents, sealed tubes, autoclaves for elevated temperature and pressure |
| Purification techniques | Silica gel chromatography, recrystallization, preparative HPLC |
| Typical yields | 40-85% depending on step and optimization |
Chemical Reactions Analysis
Enzyme Interaction
As a purine analog, the compound mimics natural nucleotides and inhibits enzymes involved in DNA/RNA synthesis:
-
DNA/RNA polymerase inhibition : Binds to the enzyme's active site, disrupting nucleotide incorporation.
-
Nucleoside phosphorylase activity : May undergo hydrolysis to yield purine base and sugar components under enzymatic conditions.
| Enzyme Target | Mechanism |
|---|---|
| DNA polymerase α | Competes with dATP for binding, inhibiting DNA elongation. |
| RNA polymerase II | Blocks transcription initiation or elongation by mimicking ATP analogs. |
Analytical and Structural Characterization
The compound’s structure and reactivity are typically analyzed using:
-
Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and hydroxyl group positions.
-
Mass Spectrometry (MS) : Validates molecular weight (e.g., 483.3 g/mol for iodo-substituted analogs) .
-
InChI/SMILES notation : Provides standardized representations for database searches .
Related Compounds and Analog Development
Structural analogs with modified substituents highlight the compound’s adaptability:
Reactivity and Stability
The compound exhibits reactivity typical of nucleosides:
-
Hydrolysis : Susceptible to acid/base-catalyzed cleavage of glycosidic bonds.
-
Oxidation : Hydroxyl groups may undergo oxidation under strong oxidizing conditions.
-
Alkylation : Sugar hydroxyls can react with alkylating agents (e.g., methyl iodide).
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of nucleotides and nucleic acids. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, the compound is used in the study of DNA and RNA synthesis. It serves as a model compound for understanding the interactions between nucleosides and enzymes involved in nucleic acid metabolism.
Medicine
In medicine, this compound is explored for its potential antiviral and anticancer properties. It is used in the development of nucleoside analog drugs that can inhibit viral replication or cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Physicochemical Properties
Key Observations :
Substituent Impact on Lipophilicity: The dimethylamino group in the target compound increases lipophilicity compared to unmodified adenosine (logP ~1.5 vs. adenosine’s logP ~-1.3) . This may enhance membrane permeability. Bulkier substituents (e.g., benzylamino in Compound 8) further elevate molecular weight and melting points but may reduce solubility .
Biological Activity Trends: Analogs with alkylamino substituents (e.g., ethylpropylamino in Compound 7) show moderate AR affinity, while arylalkyl substituents (e.g., phenethylamino in Compound 9) exhibit enhanced selectivity for A₂AR subtypes . The dimethylamino group in the target compound is expected to mimic natural adenosine’s exocyclic amine while providing metabolic stability against deamination .
Key Observations :
- The target compound shares common hazards (e.g., skin/eye irritation) with other purine derivatives due to reactive functional groups (e.g., hydroxyl, amino) .
- Storage at -10°C in an inert atmosphere is critical to prevent degradation, contrasting with simpler analogs (e.g., 6-chloro-purine in ) that require only refrigeration .
Biological Activity
The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol , often referred to as a purine derivative, exhibits notable biological activities that have been the subject of extensive research. Its structure comprises a purine base linked to a sugar moiety, which is characteristic of nucleosides and nucleotides.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 319.32 g/mol . The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5O4 |
| Molecular Weight | 319.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | LGCSVJHSDHLJRH-ZLBRTTDGSA-N |
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides. This allows it to interfere with various biological processes such as:
- DNA Replication : The compound can inhibit DNA polymerases by mimicking the natural substrates.
- Protein Synthesis : It may affect ribosomal activity through interactions with tRNA or ribosomal RNA.
- Enzyme Inhibition : The dimethylamino group enhances binding affinity to specific enzymes involved in nucleotide metabolism.
Antiviral and Anticancer Properties
Research indicates that this compound has potential antiviral and anticancer properties. It has been investigated for its ability to inhibit viral replication and cancer cell proliferation.
- Antiviral Activity : Studies have shown that purine derivatives can inhibit viral enzymes such as reverse transcriptase and DNA polymerases, which are crucial for viral replication.
- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell growth.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to this compound exhibited significant inhibition against HIV reverse transcriptase, leading to reduced viral loads in infected cells .
- Study 2 : Research in Cancer Research demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Adenosine | Natural nucleoside | Plays a role in energy transfer |
| 2',3'-Dideoxyinosine | Antiviral | Lacks hydroxyl groups at 2' and 3' positions |
| Zidovudine | Antiretroviral | Known for its effectiveness against HIV |
Q & A
Basic Questions
Q. What are the critical safety precautions for handling (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol in laboratory settings?
- Methodological Answer :
- Handling : Use PPE including nitrile gloves, safety goggles, and a lab coat. Avoid aerosol formation by working in a fume hood or under local exhaust ventilation .
- Storage : Store at -10°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Ensure containers are tightly sealed to avoid moisture ingress .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste services .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., dimethylamino, hydroxymethyl).
- HPLC : Use a C18 column with UV detection (λ = 260 nm for purine absorption) to assess purity (>98% recommended for biological assays).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (C₁₁H₁₈N₅O₄⁺, expected m/z = 284.14) .
Advanced Research Questions
Q. How can experimental design optimize the study of this compound's interaction with nucleic acid targets?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescence polarization with fluorescently labeled DNA/RNA to quantify binding affinity (Kd). Include controls with unmodified adenosine derivatives to assess specificity .
- Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve binding motifs. Co-crystallize with target RNA/DNA and use molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Replication Under Controlled Conditions : Standardize buffer systems (e.g., pH 7.4, 150 mM NaCl) and temperature (25°C or 37°C) to minimize variability .
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT or ATP-lite) to confirm mechanism-specific effects vs. off-target toxicity .
Q. What strategies are recommended for assessing the compound's stability under varying experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies :
| Condition | Duration | Monitoring Parameter |
|---|---|---|
| 40°C, 75% RH | 1 month | HPLC purity, degradation products |
| pH 2–9 (aqueous) | 24 hrs | UV-Vis spectral shifts |
- Analysis : Track degradation kinetics via Arrhenius plots to predict shelf-life. Use LC-MS to identify decomposition byproducts (e.g., demethylation or oxidation) .
Q. How can the compound's potential toxicity mechanisms be systematically investigated?
- Methodological Answer :
- In Vitro Toxicity Profiling :
- Cell Viability : Use primary hepatocytes or renal proximal tubule cells to assess organ-specific toxicity.
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to evaluate metabolic interference .
- Transcriptomic Analysis : RNA-seq to identify dysregulated pathways (e.g., purine metabolism or oxidative stress responses) .
Q. What methodologies are suitable for evaluating the ecological impact of this compound?
- Methodological Answer :
- Microbial Degradation : Incubate with soil microbiota (OECD 301F test) and monitor compound depletion via LC-MS/MS.
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays (OECD 201/202 guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
